(S)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and catalysis. Its unique structure, featuring both phosphanyl and sulfinamide groups, makes it a valuable ligand in asymmetric synthesis, particularly in the formation of chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves several steps:
Formation of the phosphanylphenyl group: This step involves the reaction of diphenylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using anisole and a suitable alkylating agent.
Attachment of the sulfinamide group: The final step involves the reaction of the intermediate with a sulfinamide reagent under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, while the sulfinamide group provides steric and electronic effects that influence the reactivity and selectivity of the catalyst. This dual functionality allows for precise control over the formation of chiral centers in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfone: Contains a sulfone group instead of a sulfinamide group.
Uniqueness
The unique combination of phosphanyl and sulfinamide groups in (S)-N-[®-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis. This makes it particularly valuable in the synthesis of chiral molecules with high enantioselectivity.
Properties
IUPAC Name |
(S)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZIHJKTOOMLL-UYHPJTEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NO2PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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